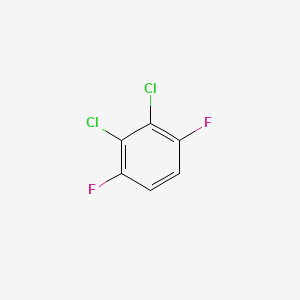
Benzene, 2,3-dichloro-1,4-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3,6-difluorobenzene is an aromatic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3,6-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of benzene derivatives. For example, starting with a difluorobenzene compound, chlorine atoms can be introduced through a reaction with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 1,2-Dichloro-3,6-difluorobenzene typically involves large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3,6-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one or more of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1,2-dichloro-3,6-difluoro-4-bromobenzene.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3,6-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound is investigated for its potential biological activity. Derivatives of 1,2-Dichloro-3,6-difluorobenzene are explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3,6-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. These interactions can affect biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorobenzene: Similar in structure but lacks fluorine atoms. It is used as a solvent and in the production of agrochemicals.
1,2-Difluorobenzene: Lacks chlorine atoms and is used as a solvent in electrochemical studies.
1,3-Dichloro-2-fluorobenzene: Has a different substitution pattern and is used in the synthesis of resorcinol derivatives.
Uniqueness
1,2-Dichloro-3,6-difluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
36556-54-4 |
|---|---|
Molekularformel |
C6H2Cl2F2 |
Molekulargewicht |
182.98 g/mol |
IUPAC-Name |
2,3-dichloro-1,4-difluorobenzene |
InChI |
InChI=1S/C6H2Cl2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H |
InChI-Schlüssel |
LDIVLXPRDKCYQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


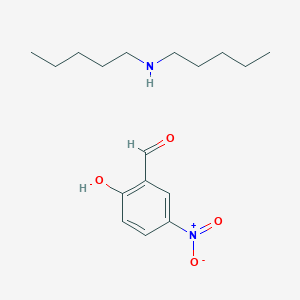

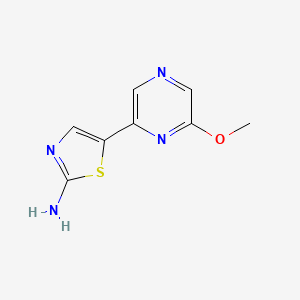
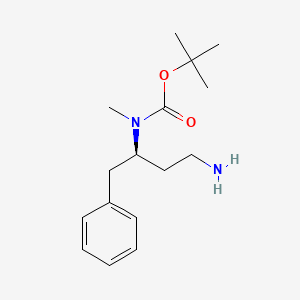

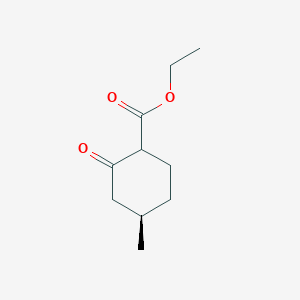
![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
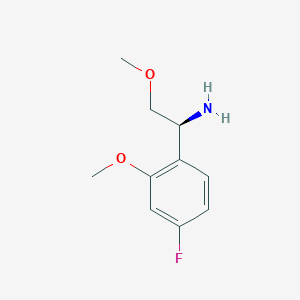
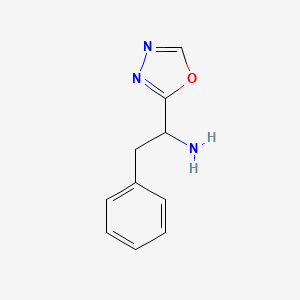
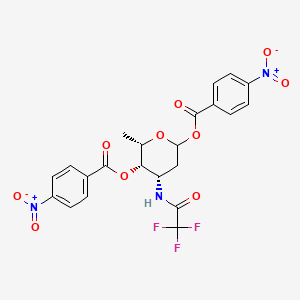
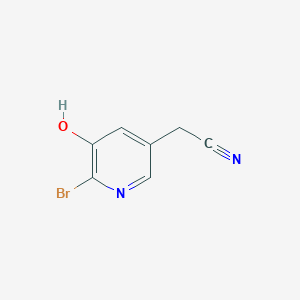
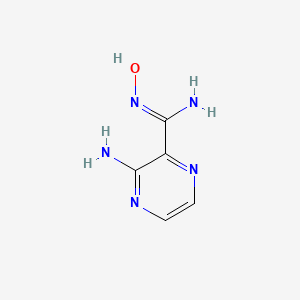
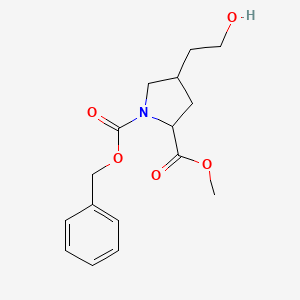
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
